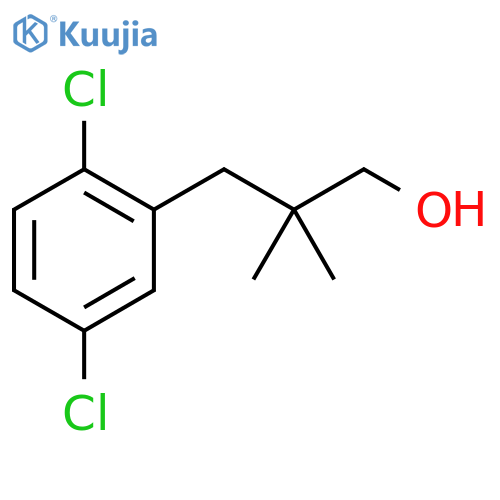

Cas no 1485344-42-0 (3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol)

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol

- Benzenepropanol, 2,5-dichloro-β,β-dimethyl-

-

- インチ: 1S/C11H14Cl2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3

- InChIKey: ZCSPKXIXCCVZGU-UHFFFAOYSA-N

- SMILES: C(C1C=C(Cl)C=CC=1Cl)C(C)(C)CO

じっけんとくせい

- 密度みつど: 1.206±0.06 g/cm3(Predicted)

- Boiling Point: 316.5±27.0 °C(Predicted)

- 酸度系数(pKa): 14.99±0.10(Predicted)

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1968059-1.0g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 1g |

$943.0 | 2023-05-31 | ||

| Enamine | EN300-1968059-5g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-0.25g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-0.1g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-2.5g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-1g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 1g |

$770.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-10g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-0.5g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-0.05g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1968059-5.0g |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol |

1485344-42-0 | 5g |

$2732.0 | 2023-05-31 |

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-olに関する追加情報

Professional Introduction to 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol (CAS No. 1485344-42-0)

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol, with the chemical formula C10H13Cl2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 1485344-42-0, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring, combined with a tertiary butyl group, makes it a versatile intermediate for various synthetic pathways.

The molecular structure of 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol exhibits a balance of lipophilicity and electronic distribution that is conducive to biological activity. This feature has positioned it as a valuable building block in the synthesis of more complex molecules. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting various diseases.

In the realm of drug discovery, the compound’s dichlorophenyl moiety is particularly noteworthy. This substituent enhances the compound’s interaction with biological targets by improving its binding affinity and metabolic stability. Studies have demonstrated that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and anticancer effects. The tertiary butyl group further contributes to its stability, making it a robust candidate for further chemical modifications.

Recent research published in leading journals has explored the synthetic methodologies for obtaining high-purity 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol. These studies have focused on optimizing reaction conditions to minimize side products and improve yield. For instance, a study published in the Journal of Organic Chemistry described an efficient synthetic route involving palladium-catalyzed cross-coupling reactions, which provided a more sustainable and scalable approach to producing this compound.

The pharmacological potential of 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol has also been investigated in preclinical models. Research indicates that certain derivatives of this compound can modulate key signaling pathways involved in disease progression. For example, studies have shown that modified versions of this molecule can inhibit the activity of enzymes such as cyclooxygenase (COX) and protein kinase C (PKC), which are implicated in inflammation and cancer.

The structural diversity offered by CAS No. 1485344-42-0 allows chemists to explore a wide range of analogs with tailored properties. By varying substituents on the phenyl ring or introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these derivatives. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at identifying lead compounds for further development.

In conclusion, 3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play an increasingly important role in drug development efforts worldwide.

1485344-42-0 (3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol) Related Products

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)

- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)

- 123594-06-9(Benzyl 5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)

- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)

- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2680863-60-7(3-Fluoro-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid)